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Compound of Interest

Compound Name: Chloroform methanol

Cat. No.: B8312860 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals remove non-lipid

contaminants from chloroform-methanol extracts.

Frequently Asked Questions (FAQs)
Q1: What are the most common non-lipid contaminants in a chloroform-methanol extract?

A1: The most common non-lipid contaminants include salts, sugars, amino acids, peptides, and

water-soluble metabolites.[1][2][3] These polar molecules are often co-extracted from biological

samples along with lipids.

Q2: My dried lipid extract contains a white, insoluble precipitate. What is it and how can I

remove it?

A2: A white, insoluble precipitate in the dried extract is often composed of non-lipid material,

such as proteins or salts, that was carried over into the organic phase.[4] To remove it, you can

try re-dissolving the extract in a chloroform:methanol mixture and then filtering or centrifuging to

pellet the insoluble material.[4] Ensuring a proper phase separation and carefully collecting the

lower chloroform layer during the initial extraction can help prevent this issue.[3]

Q3: How can I remove protein contamination from my lipid extract?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8312860?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679384/
https://rockedu.rockefeller.edu/component/lipid-extraction-hs/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399505/
https://www.researchgate.net/post/Why_are_lipids_not_dissolving_in_my_Folch_extraction
https://www.researchgate.net/post/Why_are_lipids_not_dissolving_in_my_Folch_extraction
https://pmc.ncbi.nlm.nih.gov/articles/PMC6399505/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8312860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: Protein contamination can be addressed by a chloroform-methanol-water precipitation

method. By adjusting the solvent ratios, proteins can be precipitated at the interface between

the aqueous and organic phases, allowing for their removal.[5][6][7] A common protocol

involves adding water to the chloroform-methanol extract to induce phase separation, followed

by centrifugation to pellet the precipitated protein at the interface.[5]

Q4: Are there alternatives to the standard Folch or Bligh & Dyer washing step to remove polar

contaminants?

A4: Yes, Solid-Phase Extraction (SPE) is a common alternative. SPE cartridges can be used to

bind lipids while allowing polar contaminants to be washed away. The purified lipids are then

eluted with a different solvent system.[8][9] This method can also be used to fractionate

different lipid classes.[9]

Q5: Can I use a different solvent system to minimize contamination from the start?

A5: Absolutely. Using alternative solvent systems can result in cleaner lipid extracts. For

instance, a hexane-isopropanol extraction is known to yield very low levels of non-lipid

contaminants.[10] Another popular alternative is using methyl-tert-butyl ether (MTBE), which

results in the lipid-containing organic phase being the upper layer, minimizing its contact with

the protein pellet at the bottom and reducing the risk of contamination during collection.[11][12]

Troubleshooting Guides
Issue 1: Poor Phase Separation

Symptom: After adding water or a salt solution to the chloroform-methanol extract, the

mixture remains cloudy or a distinct separation into two layers is not observed.

Possible Cause: The ratio of chloroform:methanol:water is incorrect. A single-phase solution

can form if the proportions are not optimal for creating a biphasic system.[2]

Solution:

Ensure the final solvent ratio is appropriate for phase separation. For the Folch method, a

final ratio of approximately 8:4:3 (chloroform:methanol:water) is targeted. For the Bligh

and Dyer method, the final ratio is closer to 2:2:1.8.[13]
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Add a small amount of chloroform or water to the mixture to induce phase separation.[14]

Centrifuge the sample to facilitate the separation of the layers.[15]

Issue 2: Low Lipid Recovery After Washing
Symptom: The yield of lipids after the washing step is significantly lower than expected.

Possible Cause: Some more polar lipids may have partitioned into the upper aqueous-

methanol phase.

Solution:

Re-extract the upper aqueous phase with chloroform to recover any lipids that may have

partitioned into it.[1]

Consider using a salt solution (e.g., 0.9% NaCl or 0.88% KCl) for washing instead of pure

water. The salt can decrease the solubility of lipids in the aqueous phase, thus improving

their recovery in the organic phase.[15][16]

Issue 3: Presence of Pigments or Other Hydrophobic,
Non-Lipid Contaminants

Symptom: The dried lipid extract is colored (e.g., green from chlorophyll) or contains other

hydrophobic, non-lipid contaminants.

Possible Cause: These contaminants have similar solubility properties to lipids and are co-

extracted.

Solution:

Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., silica gel) to

separate the lipids from the pigments. A solvent gradient can be used to selectively elute

the different compound classes.[17]

Solvent Partitioning: A multi-step solvent partitioning scheme using different solvent

systems like diisopropyl ether/1-butanol/aqueous NaCl can be employed to separate

specific lipid classes, such as gangliosides, from other lipids and contaminants.[18][19]
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Data Presentation
The choice of purification method can impact the recovery of different lipid classes. The

following table summarizes the general effectiveness of common purification techniques for

removing non-lipid contaminants.

Purification
Method

Principle
Primary
Contaminants
Removed

Advantages Disadvantages

Solvent

Partitioning

(Washing)

Partitioning

between

immiscible

aqueous and

organic phases.

Salts, sugars,

amino acids,

water-soluble

metabolites.[2][3]

Simple, rapid,

and effective for

polar

contaminants.[1]

May lead to the

loss of some

polar lipids.[2]

Protein

Precipitation

Altering solvent

composition to

decrease protein

solubility.

Proteins, some

peptides.[5][7]

Effectively

removes the bulk

of protein

contamination.

[20]

The protein pellet

can trap some

lipids, potentially

reducing yield.

Solid-Phase

Extraction (SPE)

Differential

adsorption of

molecules onto a

solid matrix.

A wide range of

non-lipid

contaminants,

can also

separate lipid

classes.[9]

High purity of the

final extract, can

be automated.

Can be more

time-consuming

and expensive

than solvent

partitioning.[3]

Alternative

Solvent Systems

(e.g.,

Hexane/Isopropa

nol)

Utilizes solvents

with different

polarity and

extraction

properties.

Can reduce the

initial extraction

of non-lipid

contaminants.

[10]

Yields a cleaner

initial extract, can

be less toxic than

chloroform.[10]

May have

different lipid

extraction

efficiencies

compared to

chloroform-

methanol.
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Protocol 1: Standard Washing of a Chloroform-Methanol
Extract (Folch Method)

To your single-phase chloroform-methanol extract, add 0.2 volumes of either deionized water

or a 0.9% NaCl solution.[15]

Vortex the mixture for a few seconds to ensure thorough mixing.[15]

Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation.

[15][21]

Two distinct layers will form: an upper aqueous-methanol phase and a lower chloroform

phase containing the lipids.

Carefully remove the upper aqueous layer using a Pasteur pipette.

To minimize contamination from the interface, it is good practice to rinse the interface with a

small amount of methanol:water (1:1) without disturbing the lower layer, and then remove the

rinse solution.[15]

Collect the lower chloroform phase for downstream analysis.

Protocol 2: Protein Precipitation from a Chloroform-
Methanol Extract

Start with your sample in a tube. For every 100 µL of sample, add 400 µL of methanol.

Vortex thoroughly.[5][7]

Add 100 µL of chloroform and vortex again.[5][7]

Add 300 µL of water to induce phase separation and protein precipitation. The mixture will

become cloudy. Vortex well.[5][7]

Centrifuge at high speed (e.g., 13,000 rpm) for 1-2 minutes. You should observe three

phases: a top aqueous layer, a precipitated protein disk at the interface, and a bottom

chloroform layer.[5]
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Carefully remove the top aqueous layer, being cautious not to disturb the protein interface.

Add 300-400 µL of methanol to the tube. Vortex and centrifuge again at high speed for 2-5

minutes to pellet the protein.[5][7]

Carefully remove the supernatant. The lower chloroform phase contains the lipids.

Protocol 3: Solid-Phase Extraction (SPE) for Lipid
Purification
This is a general protocol and may need to be optimized for your specific application and SPE

cartridge type.

Condition the SPE Cartridge: Pre-condition a silica SPE cartridge by washing it with a non-

polar solvent (e.g., hexane), followed by the elution solvent (e.g., chloroform:methanol), and

finally the loading solvent (e.g., chloroform).

Load the Sample: Dry your chloroform-methanol extract under a stream of nitrogen and then

re-dissolve it in a small volume of a non-polar solvent like chloroform or hexane. Load this

onto the conditioned SPE cartridge.

Wash away Contaminants: Wash the cartridge with a non-polar solvent to elute very non-

polar contaminants. More polar, non-lipid contaminants are typically retained on the silica at

this stage.

Elute Lipids: Elute the desired lipid fraction using a more polar solvent or a mixture of

solvents. For example, neutral lipids can be eluted with chloroform, while more polar

phospholipids may require a chloroform:methanol mixture.[9]

Collect and Dry: Collect the eluate containing your purified lipids and dry it down for further

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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